molecular formula C8H5BrFN3 B2724898 2-(4-bromo-1H-pyrazol-1-yl)-3-fluoropyridine CAS No. 1341900-28-4

2-(4-bromo-1H-pyrazol-1-yl)-3-fluoropyridine

Cat. No.: B2724898
CAS No.: 1341900-28-4
M. Wt: 242.051
InChI Key: HURNEWQPLMWVDA-UHFFFAOYSA-N
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Description

2-(4-bromo-1H-pyrazol-1-yl)-3-fluoropyridine is a heterocyclic compound that contains both pyrazole and pyridine rings

Preparation Methods

The synthesis of 2-(4-bromo-1H-pyrazol-1-yl)-3-fluoropyridine typically involves the reaction of 4-bromo-1H-pyrazole with 3-fluoropyridine under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the pyrazole nitrogen attacks the pyridine ring, resulting in the formation of the desired product.

Chemical Reactions Analysis

2-(4-bromo-1H-pyrazol-1-yl)-3-fluoropyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, leading to the formation of various substituted derivatives.

Scientific Research Applications

2-(4-bromo-1H-pyrazol-1-yl)-3-fluoropyridine has several scientific research applications:

    Medicinal Chemistry: This compound is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Agrochemicals: It is employed in the development of new agrochemical agents, including herbicides and fungicides, due to its ability to interact with biological targets in plants.

    Material Science: The compound is used in the synthesis of novel materials with unique electronic or optical properties, which can be applied in various technological applications.

Mechanism of Action

The mechanism of action of 2-(4-bromo-1H-pyrazol-1-yl)-3-fluoropyridine depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of particular enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

2-(4-bromo-1H-pyrazol-1-yl)-3-fluoropyridine can be compared with other similar compounds such as:

    2-(4-bromo-1H-pyrazol-1-yl)aniline: This compound contains an aniline group instead of a fluoropyridine ring, which may result in different chemical properties and applications.

    4-bromo-1H-pyrazole: This simpler compound lacks the pyridine ring and is used as a starting material for the synthesis of more complex derivatives.

    3-fluoropyridine: This compound contains only the fluoropyridine ring and is used as a building block in various chemical syntheses.

The uniqueness of this compound lies in its combination of both pyrazole and pyridine rings, which imparts distinct chemical and biological properties that can be exploited in various applications.

Properties

IUPAC Name

2-(4-bromopyrazol-1-yl)-3-fluoropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFN3/c9-6-4-12-13(5-6)8-7(10)2-1-3-11-8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HURNEWQPLMWVDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N2C=C(C=N2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341900-28-4
Record name 2-(4-bromo-1H-pyrazol-1-yl)-3-fluoropyridine
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